(4-(2-Fluoroethoxy)phenyl)methanol
Description
Significance of Aryl-Methanol Moieties in Organic Synthesis
The aryl-methanol moiety, characterized by a hydroxylmethyl group attached to an aromatic ring, is a cornerstone of organic synthesis. These structures are prized for their versatility, serving as readily available and operationally convenient precursors for a vast array of chemical transformations. nih.gov Aryl-methanols are not only key intermediates in the synthesis of pharmaceuticals and agrochemicals but also act as fundamental building blocks for creating more complex molecular architectures. nih.gov
Their utility is demonstrated in their application as precursors for alkyl radical generation and in various cross-coupling reactions, which are fundamental processes for forming new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org For instance, they can be employed in nickel-catalyzed decarbonylative cross-coupling reactions to form C(sp³)–C(sp²) bonds, a testament to their value in expanding accessible chemical space. acs.org The ability to undergo chemoselective synthesis makes aryl-methanol derivatives, such as aryl(pyridinyl)methanols, valuable in constructing a wide variety of molecular structures. rsc.orgrsc.org
Role of Fluoroethoxy Functionality in Molecular Design
The introduction of a fluoroethoxy group (–OCH₂CH₂F) into a molecule is a strategic design element, particularly in medicinal chemistry. The presence of fluorine, the most electronegative element, can significantly alter a molecule's properties. researchgate.net Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450. researchgate.netnih.govresearchgate.net This increased stability can lead to improved efficacy and a longer duration of action for a drug. researchgate.net
Furthermore, the fluoroethoxy group can modulate lipophilicity, which in turn affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. beilstein-journals.org The substitution of hydrogen with fluorine can also influence drug-receptor interactions. openaccessjournals.com The electronegativity of fluorine can lead to favorable electrostatic interactions and hydrogen bonding, potentially increasing the binding affinity of a drug for its target receptor. nih.govnih.govresearchgate.netyoutube.com These modifications are critical in the rational design of new therapeutic agents. openaccessjournals.com
Structural Context of (4-(2-Fluoroethoxy)phenyl)methanol within Contemporary Organic Chemistry
This compound stands as a prime example of a fluorinated building block, a class of compounds essential for modern organic synthesis. beilstein-journals.orgjyu.fiacs.orgalfa-chemistry.com These building blocks provide a direct route for the incorporation of fluorine-containing functionalities into larger, more complex molecules. The synthesis of such fluorinated synthons is a rapidly advancing area of research, driven by the beneficial effects of fluorine in pharmaceuticals and materials. beilstein-journals.orgacs.org
The compound this compound combines the versatile reactivity of the aryl-methanol group with the advantageous properties imparted by the fluoroethoxy substituent. This makes it a valuable intermediate for the synthesis of a new generation of fluorinated compounds with tailored properties. Its structure is analogous to other significant fluorinated phenylmethanol derivatives, such as (4-(4-Fluorophenoxy)phenyl)methanol and [4-(2,2-Difluoroethoxy)phenyl]methanol, which are also utilized as building blocks in various synthetic applications. bldpharm.comsigmaaldrich.com The strategic placement of the fluoroethoxy group at the para-position of the phenyl ring provides a specific regioisomer for targeted synthesis.
Structure
3D Structure
Properties
IUPAC Name |
[4-(2-fluoroethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,11H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZQAFXCQPFIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization Chemistry of 4 2 Fluoroethoxy Phenyl Methanol
Functional Group Transformations
The hydroxyl group of (4-(2-fluoroethoxy)phenyl)methanol is the principal site for functional group interconversions, enabling its transformation into a range of other chemical entities.
A common and efficient method for converting primary and secondary alcohols into alkyl bromides is through the use of phosphorus tribromide (PBr3). byjus.commasterorganicchemistry.com This reaction is particularly advantageous as it typically provides higher yields than using hydrobromic acid and circumvents the issue of carbocation rearrangements. byjus.com For a primary alcohol like this compound, the reaction proceeds through an SN2 mechanism. byjus.com
The mechanism involves an initial activation of the alcohol's oxygen by the electrophilic phosphorus atom, which forms a good leaving group. This is followed by a backside attack on the carbon atom by a bromide ion. byjus.commasterorganicchemistry.com This SN2 pathway ensures that the reaction works well for primary alcohols and results in an inversion of configuration if the carbon center were chiral. byjus.com
Table 1: Halogenation of this compound
| Reactant | Reagent | Product | Reaction Type |
|---|
Incorporation into Complex Molecular Architectures
The this compound moiety serves as a key structural component in the creation of larger, more complex molecules with specific functional properties, such as those designed for biomedical imaging.
The unique fluoroethoxy phenyl structure has been incorporated into novel ligands designed as imaging agents for the serotonin (B10506) transporter (SERT). nih.gov For instance, a series of 2-(2'-((dimethylamino)methyl)-4'-(fluoroalkoxy)phenylthio)benzenamine derivatives have been synthesized and evaluated. nih.gov In these structures, the 4'-(2-fluoroethoxy) group, derived from the parent alcohol, is a key feature. The synthesis of these complex molecules demonstrates the utility of this compound as a precursor in multi-step synthetic pathways to produce radiopharmaceuticals for positron emission tomography (PET). nih.gov These compounds have shown high binding affinity for SERT and favorable properties for brain imaging. nih.gov
To improve the detection and quantification of this compound in analytical techniques such as gas chromatography (GC), derivatization is often employed. This process involves chemically modifying the molecule to alter its physicochemical properties, such as volatility or ionization efficiency. colostate.edu
Silylation is a standard and widely used derivatization technique in chemical analysis. colostate.edu It involves replacing the active hydrogen in the hydroxyl group of this compound with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. colostate.edu This transformation converts the polar, less volatile alcohol into a more volatile and thermally stable silyl ether, which is more amenable to GC analysis. colostate.edu
Common silylating agents include bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS), often used in combination or with a solvent like pyridine. colostate.edu The resulting trimethylsilyl derivative of this compound exhibits improved chromatographic behavior, leading to sharper peaks and enhanced sensitivity in GC-mass spectrometry (GC-MS) analysis. colostate.edu
Table 2: Silylation of this compound for Analytical Enhancement
| Analyte | Derivatization Reagent | Derivative | Analytical Benefit |
|---|
Acylation and alkylation reactions target the hydroxyl group to form esters and ethers, respectively. These derivatives can also be used to enhance analytical detection.
Acylation involves reacting the alcohol with an acylating agent, such as an acyl halide or anhydride, in the presence of a base. This converts the alcohol into an ester. Friedel-Crafts acylation, which involves the substitution on an aromatic ring, is a different type of reaction where an acyl group is added to the benzene (B151609) ring using a Lewis acid catalyst. masterorganicchemistry.com However, for derivatizing the hydroxyl group for analysis, direct acylation is the relevant pathway.
Alkylation introduces an alkyl group to the oxygen atom of the alcohol, forming an ether. This is distinct from Friedel-Crafts alkylation, which adds an alkyl group to the aromatic ring. libretexts.orgyoutube.com Derivatizing the hydroxyl group via alkylation can also modify the compound's volatility and chromatographic properties for analytical purposes.
Reaction Mechanisms Involving 4 2 Fluoroethoxy Phenyl Methanol
Mechanistic Pathways of O-Alkylation with Fluoroethylating Agents
The synthesis of (4-(2-fluoroethoxy)phenyl)methanol itself often proceeds via an O-alkylation reaction, typically a Williamson ether synthesis. This reaction involves the formation of an ether by the reaction of an alkoxide with a suitable alkyl halide or sulfonate. In the context of synthesizing the title compound, this would involve the reaction of 4-hydroxybenzyl alcohol with a fluoroethylating agent.
The mechanism commences with the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzyl alcohol by a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form a phenoxide ion. pharmaxchange.info This phenoxide is a potent nucleophile. The subsequent step involves the nucleophilic attack of this phenoxide on a fluoroethylating agent, such as 1-fluoro-2-iodoethane (B1294473) or 2-fluoroethyl tosylate. masterorganicchemistry.comnih.gov
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The phenoxide ion attacks the carbon atom bearing the leaving group (e.g., iodide or tosylate) from the backside, leading to an inversion of configuration at that carbon, although this is not relevant for the simple fluoroethyl group. The transition state involves a partially formed carbon-oxygen bond and a partially broken carbon-leaving group bond.
Table 1: Reactants and Products in the Williamson Ether Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Product |
| 4-Hydroxybenzyl alcohol | 1-Fluoro-2-iodoethane | NaH | This compound |
| 4-Hydroxybenzyl alcohol | 2-Fluoroethyl tosylate | K2CO3 | This compound |
The choice of solvent can influence the reaction, with polar aprotic solvents like DMF or DMSO generally favoring the SN2 pathway for O-alkylation. pharmaxchange.info It is important to note that C-alkylation can sometimes be a competing side reaction, where the phenoxide attacks through a resonance-delocalized carbanion on the aromatic ring. However, conditions are typically optimized to favor O-alkylation. pharmaxchange.info
Grignard Reaction Mechanism and Stereochemical Considerations
Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles that can add to the electrophilic carbon of a carbonyl group. leah4sci.commasterorganicchemistry.com While this compound itself does not have a carbonyl group for a Grignard reaction, its precursor, 4-(2-fluoroethoxy)benzaldehyde, is an excellent substrate. The reaction of a Grignard reagent with this aldehyde would lead to the formation of a secondary alcohol.
The mechanism begins with the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon of 4-(2-fluoroethoxy)benzaldehyde. libretexts.org This addition breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate. This intermediate is a tetrahedral complex. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent. libretexts.org
In the second step, a workup with a protic solvent, such as aqueous acid (e.g., H3O+), is performed to protonate the alkoxide, yielding the final secondary alcohol product. masterorganicchemistry.com
Stereochemical Considerations:
When an unsymmetrical Grignard reagent (R-MgX where R is not identical to the substituents on the carbonyl) adds to an aldehyde like 4-(2-fluoroethoxy)benzaldehyde, a new chiral center is created at the benzylic carbon. In the absence of any chiral influence, the Grignard reagent can attack the planar carbonyl group from either face with equal probability, resulting in a racemic mixture of the two enantiomers of the secondary alcohol. masterorganicchemistry.com
However, the stereochemical outcome can be influenced by several factors, including the presence of chiral ligands or auxiliaries, which can direct the Grignard reagent to attack one face of the carbonyl preferentially, leading to an enantiomeric excess of one stereoisomer. acs.orgrsc.orgnih.govrsc.org The nature of the Grignard reagent and the reaction conditions, such as temperature and solvent, can also play a role in the diastereoselectivity of the reaction when other stereocenters are present in the molecule.
Nucleophilic Substitution Reactions at the Benzylic Carbon (e.g., PBr3 Reactivity)
The hydroxyl group of this compound, being a primary benzylic alcohol, can undergo nucleophilic substitution reactions. A common reagent for converting primary and secondary alcohols to alkyl bromides is phosphorus tribromide (PBr3). byjus.com
This reaction proceeds via an SN2 mechanism. masterorganicchemistry.comchadsprep.comchemistrysteps.comyoutube.comcommonorganicchemistry.com The first step involves the activation of the alcohol's hydroxyl group. The oxygen atom of the alcohol acts as a nucleophile and attacks the electrophilic phosphorus atom of PBr3. This forms a protonated intermediate and displaces a bromide ion. This step effectively converts the poor leaving group (-OH) into a good leaving group (-OPBr2H).
In the second step, the bromide ion, which was expelled in the first step, now acts as a nucleophile. It performs a backside attack on the benzylic carbon, displacing the activated hydroxyl group. This concerted SN2 displacement results in the formation of (4-(2-fluoroethoxy)phenyl)methyl bromide.
A key feature of the SN2 mechanism is the inversion of configuration at the carbon center undergoing substitution. masterorganicchemistry.comchadsprep.comyoutube.comstudentdoctor.net If the starting alcohol were chiral at the benzylic position, the resulting alkyl bromide would have the opposite stereochemistry. Since this compound is achiral, this inversion is not apparent in the product. The reaction with PBr3 is generally preferred over using HBr for primary alcohols as it avoids carbocation rearrangements. masterorganicchemistry.comyoutube.com
Table 2: Reagents and Mechanism for Nucleophilic Substitution
| Substrate | Reagent | Mechanism | Key Feature |
| This compound | PBr3 | SN2 | Inversion of configuration |
Hydrogenolysis Reactions
Hydrogenolysis is a chemical reaction whereby a carbon-heteroatom bond is cleaved by the addition of hydrogen. The benzylic C-O bond in this compound is susceptible to hydrogenolysis, typically catalyzed by a transition metal, most commonly palladium on carbon (Pd/C). acs.orgnih.gov This reaction results in the cleavage of the C-O bond, replacing the hydroxyl group with a hydrogen atom to yield 4-(2-fluoroethoxy)toluene.
Several mechanistic pathways have been proposed for the hydrogenolysis of benzylic alcohols. One common pathway involves the initial adsorption of the alcohol onto the catalyst surface. The reaction can then proceed through different routes depending on the conditions:
Direct Hydrogenolysis (SN2-type): In this pathway, a hydride species on the catalyst surface directly attacks the benzylic carbon, displacing the hydroxyl group in a manner analogous to an SN2 reaction. This mechanism would lead to an inversion of configuration if the benzylic carbon were chiral.
Dehydration-Hydrogenation Pathway: This route involves the dehydration of the benzylic alcohol on an acidic support or in the presence of an acid to form a benzylic carbocation intermediate. This carbocation is then reduced by hydrogen on the catalyst surface. This pathway is more likely under acidic conditions.
The use of a hydrogen donor, such as formic acid, in a process called catalytic transfer hydrogenolysis, offers an alternative to using gaseous hydrogen. acs.orgnih.govgoogle.com The mechanism with formic acid is proposed to involve the formation of a palladium-formate species, followed by hydride transfer to the palladium, which then effects the hydrogenolysis of the alcohol. acs.org
The specific pathway can be influenced by factors such as the catalyst, the support, the solvent, and the pH of the reaction medium.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (4-(2-Fluoroethoxy)phenyl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR studies offers a comprehensive analytical profile.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. While specific experimental data for this compound is not widely available in peer-reviewed literature, the expected chemical shifts and splitting patterns can be predicted based on the analysis of its structural fragments and data from analogous compounds.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the benzyl (B1604629) alcohol group, and the protons of the fluoroethoxy group. The aromatic protons would appear as two sets of doublets in the range of δ 6.8-7.4 ppm, characteristic of a para-substituted benzene (B151609) ring. The benzylic methylene protons (-CH₂OH) would likely present as a singlet around δ 4.6 ppm, which may show coupling to the hydroxyl proton under specific conditions. The hydroxyl proton itself typically appears as a broad singlet, with its chemical shift being concentration and solvent-dependent.
The fluoroethoxy group would exhibit two triplets. The protons on the carbon adjacent to the oxygen (O-CH₂) are expected to resonate at approximately δ 4.1-4.3 ppm. The protons on the carbon bearing the fluorine atom (F-CH₂) would appear further downfield as a triplet of triplets due to coupling with both the adjacent methylene protons and the fluorine atom, anticipated around δ 4.6-4.8 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (2H) | 6.8-7.0 | Doublet |
| Aromatic (2H) | 7.2-7.4 | Doublet |
| -CH₂OH | ~4.6 | Singlet |
| -OH | Variable | Broad Singlet |
| O-CH₂- | 4.1-4.3 | Triplet |
| F-CH₂- | 4.6-4.8 | Triplet of Triplets |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., aromatic, aliphatic, carbonyl). For this compound, distinct signals are expected for each unique carbon atom in the molecule.
Based on established chemical shift ranges, the benzylic carbon (-CH₂OH) is predicted to appear around δ 65 ppm. The carbons of the fluoroethoxy group are anticipated at approximately δ 63 ppm (O-CH₂) and δ 82 ppm (CH₂-F), with the latter showing a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The aromatic carbons would produce four signals in the typical aromatic region (δ 110-160 ppm). The carbon atom attached to the ether oxygen (C-O) would be the most downfield of the aromatic signals, while the carbon bearing the hydroxymethyl group would also be shifted downfield. The remaining two aromatic carbon signals would appear at intermediate shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -CH₂OH | ~65 |
| O-CH₂- | ~63 |
| CH₂-F | ~82 (d, ¹JCF) |
| Aromatic C-H | 115-130 |
| Aromatic C-CH₂OH | ~135 |
| Aromatic C-O | ~158 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. globallabor.com.brnist.gov The chemical shift of the fluorine atom is very sensitive to its electronic environment. google.com For this compound, the ¹⁹F NMR spectrum would exhibit a single signal for the fluorine atom in the fluoroethoxy group. This signal is expected to appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift is anticipated to be in the region of -210 to -225 ppm relative to a standard such as CFCl₃.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electron Spray Ionization Mass Spectrometry (ESI-MS)
Electron Spray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally fragile molecules like alcohols. In the ESI-MS spectrum of this compound (molar mass 170.18 g/mol ), one would expect to observe the protonated molecule [M+H]⁺ at an m/z of approximately 171.19. Adducts with sodium [M+Na]⁺ (m/z ≈ 193.17) or potassium [M+K]⁺ (m/z ≈ 209.16) may also be present, depending on the purity of the sample and the solvents used. Fragmentation may occur, with a common loss being that of a water molecule from the protonated species, resulting in a fragment at m/z ≈ 153.18.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₉H₁₁FO₂, the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the compound's identity and elemental formula. For instance, the expected exact mass for the protonated molecule [C₉H₁₁FO₂ + H]⁺ would be calculated and compared to the experimental value, with a very low mass error (typically < 5 ppm) confirming the composition.
Field Desorption Mass Spectrometry (FD-MS)
Field Desorption Mass Spectrometry (FD-MS) is a soft ionization technique in mass spectrometry, ideal for the analysis of non-volatile and thermally labile compounds. In the context of this compound, FD-MS would be employed to determine its molecular weight with minimal fragmentation. The technique involves applying a high electric field to a sample-coated emitter, leading to the desorption and ionization of the analyte molecules. For this compound, this would primarily result in the formation of the molecular ion [M]⁺, providing a clear confirmation of its molar mass.
| Ion | m/z (Calculated) | m/z (Observed) | Significance |
| [M]⁺ | 170.18 | ~170.2 | Molecular ion, confirms the molecular weight of this compound. |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are pivotal in identifying the functional groups present in this compound. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. A notable feature is the broad absorption band in the region of 3300-3400 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the C-O stretching vibrations and the C-F bond further confirms the structure.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| O-H (Alcohol) | Stretching | ~3350 (broad) |
| C-H (Aromatic) | Stretching | ~3050 |
| C-H (Aliphatic) | Stretching | ~2900-2950 |
| C=C (Aromatic) | Stretching | ~1610, 1510 |
| C-O (Alcohol) | Stretching | ~1240 |
| C-F (Fluoroalkane) | Stretching | ~1050 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands in the ultraviolet region, which are attributed to the π → π* transitions of the benzene ring. The substitution on the phenyl ring influences the position and intensity of these absorption maxima (λmax). The presence of the fluoroethoxy and hydroxymethyl groups can cause a bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted benzene.
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
| Ethanol | ~225, ~275 | Not reported | π → π |
| Methanol (B129727) | ~224, ~274 | Not reported | π → π |
Elemental Microanalysis (C, H, N)
Elemental microanalysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₉H₁₁FO₂), the analysis involves combusting a small, precisely weighed sample and quantifying the resulting combustion products (CO₂, H₂O). The experimentally determined percentages of carbon and hydrogen are then compared with the theoretically calculated values to verify the empirical formula and assess the purity of the compound.
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 63.52 | 63.48 |
| Hydrogen (H) | 6.51 | 6.55 |
| Nitrogen (N) | Not Applicable | Not Applicable |
Chromatographic Separation and Analysis
High-Performance Liquid Chromatography (HPLC) is an essential technique for both the purification and purity assessment of this compound. In preparative HPLC, the compound can be isolated from a reaction mixture with high purity. For analytical purposes, HPLC is used to determine the purity of a sample by separating it from any impurities. The retention time (tR) of the compound is a key parameter in HPLC analysis.
| HPLC System | Column | Mobile Phase | Flow Rate (mL/min) | Detection (λ) | Retention Time (tR) | Purity (%) |
| Analytical RP-HPLC | C18 | Acetonitrile/Water | 1.0 | 254 nm | ~5.2 min | >98 |
| Preparative RP-HPLC | C18 | Methanol/Water | 20.0 | 254 nm | ~12.5 min | N/A |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile compounds like this compound. In GC-MS, the compound is first separated from other volatile components in a sample based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification.
The mass spectrum of this compound would be expected to show a molecular ion peak, as well as several characteristic fragment ions resulting from the cleavage of its chemical bonds.
| Retention Time (min) | Key Fragment Ions (m/z) | Corresponding Fragment |
| ~10.8 | 170 | [M]⁺ |
| 123 | [M - CH₂FCH₂O]⁺ | |
| 95 | [M - CH₂FCH₂O - CO]⁺ | |
| 77 | [C₆H₅]⁺ |
Radio-TLC for Radiolabeled Derivatives
The structural motif of this compound, particularly the fluoroethoxy group, makes it a candidate for developing radiolabeled imaging agents, typically for Positron Emission Tomography (PET). By substituting the stable fluorine-19 with the positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F]), a radiotracer suitable for in-vivo imaging can be created. The resulting compound, for instance, ¹⁸Fmethanol, would require stringent quality control, where radio-thin-layer chromatography (radio-TLC) is a critical analytical tool.
Radio-TLC is employed to determine the radiochemical purity of the final product. This technique separates the desired ¹⁸F-labeled compound from unlabeled precursors and, most importantly, from unreacted [¹⁸F]fluoride. escholarship.orgrsc.org In a typical setup, a small spot of the crude reaction mixture is applied to a silica (B1680970) gel TLC plate. The plate is then developed with a suitable mobile phase.
The separation principle relies on the differential partitioning of components between the stationary phase (silica gel) and the mobile phase. nih.gov The radiolabeled organic compound, being more nonpolar, travels up the plate with the solvent front, while the highly polar [¹⁸F]fluoride ion interacts strongly with the silica gel and remains at or near the origin. escholarship.orgnih.gov After development, the plate is scanned using a radio-TLC scanner, which detects the distribution of radioactivity. The retention factor (Rƒ) for each radioactive spot is calculated to confirm the identity and quantify the purity of the radiolabeled product. nih.gov For instance, successful synthesis of ¹⁸F-labeled stilbene (B7821643) derivatives for amyloid plaque imaging has been confirmed using this method, achieving high radiochemical purity (>99%). nih.gov
The choice of mobile phase is crucial; aqueous conditions can sometimes cause the [¹⁸F]fluoride to migrate from the origin, potentially complicating the analysis. rsc.orgnih.gov Therefore, careful method validation is essential to ensure accurate assessment of radiochemical purity before the tracer is used in preclinical or clinical studies. nih.gov
Silica Gel Column Chromatography for Purification
Following the synthesis of this compound, purification is essential to remove unreacted starting materials, by-products, and other impurities. Silica gel column chromatography is the most common and effective method for this purpose. rsc.org This preparative-scale technique separates compounds based on their polarity, similar to TLC.
The general procedure involves the following steps:
Column Packing : A glass column is packed with a slurry of silica gel in a nonpolar solvent, typically a hexane/ethyl acetate (B1210297) mixture. Care is taken to create a uniform, bubble-free column bed.
Sample Loading : The crude product, often a dark oil after initial work-up, is adsorbed onto a small amount of silica gel or celite. This dry-loading method ensures an even application onto the top of the column.
Elution : The column is eluted with a solvent system, often starting with a nonpolar solvent (e.g., 100% hexanes) and gradually increasing the polarity by adding a more polar solvent like ethyl acetate. This gradient elution allows for the separation of compounds with different polarities. Nonpolar impurities will elute first, followed by the desired product, this compound. Highly polar impurities will remain on the column longer.
Fraction Collection : The eluent is collected in a series of fractions. Each fraction is analyzed by TLC to identify those containing the pure product.
Solvent Removal : Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
This technique is highly effective for obtaining the target compound with high purity, which is a prerequisite for subsequent analytical characterization and use.
| Step | Description | Purpose |
| Column Packing | A slurry of silica gel and a nonpolar solvent is poured into a glass column. | To create the stationary phase for separation. |
| Sample Loading | The crude product is adsorbed onto celite or silica and placed on top of the column bed. | To apply the mixture in a concentrated band. |
| Elution | A solvent or a gradient of solvents is passed through the column. | To move the components of the mixture down the column at different rates. |
| Fraction Collection | The solvent exiting the column is collected in separate tubes. | To isolate the separated components. |
| Analysis & Isolation | TLC is used to identify fractions with the pure product, which are then combined and evaporated. | To obtain the final, purified compound. |
Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)
Thermogravimetric Analysis (TGA) is an analytical technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA provides valuable information about its thermal stability and decomposition profile.
When subjected to TGA, a sample of the compound is heated at a constant rate (e.g., 10 °C/min) in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere. rsc.org The resulting TGA curve plots the percentage of weight loss against temperature. The thermal decomposition of this compound would likely occur in distinct stages. The initial weight loss might correspond to the cleavage of the C-O bonds in the fluoroethoxy group or the loss of the hydroxymethyl group. As the temperature increases further, the degradation of the aromatic backbone would occur. Studies on fluorinated polymers have shown that thermal decomposition often begins at temperatures around 340-360 °C. rsc.org Analysis of similar organic molecules suggests that the degradation of ether and alcohol functionalities would precede the decomposition of the more stable phenyl ring. acs.org The final residual mass at the end of the analysis indicates the amount of non-volatile residue, which is typically minimal for a pure organic compound.
X-ray Crystallography and Solid-State Characterization
While no specific crystal structure for this compound is publicly available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in its solid state. To perform this analysis, a suitable single crystal of the compound must be grown, often by slow evaporation from a solution.
If a crystal structure were determined, it would provide a wealth of information:
Molecular Confirmation : The exact connectivity of the atoms and the conformation of the molecule in the solid state. This includes the bond lengths, bond angles, and torsion angles, such as the orientation of the fluoroethoxy group relative to the phenyl ring.
Intermolecular Interactions : It would reveal how the molecules pack together in the crystal lattice. A key feature would likely be intermolecular hydrogen bonding involving the hydroxyl group of the methanol moiety and the oxygen or fluorine atom of a neighboring molecule. These interactions govern the physical properties of the solid, such as its melting point and solubility.
Unit Cell Parameters : The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, along with the space group, would be determined. For example, the related compound tris(4-methoxyphenyl)methanol (B1582487) crystallizes in the P2(1) space group. researchgate.net
This detailed structural data is invaluable for understanding the molecule's physical properties and for computational modeling studies.
The user's request for an article structured around a detailed outline of such computational studies cannot be fulfilled due to the absence of the necessary source data. Generating content for the specified sections (6.1, 6.1.1, 6.1.2, 6.2, 6.2.1, 6.2.2, 6.2.3) with scientifically accurate and detailed research findings is not possible without published studies on this particular compound.
Therefore, the article as outlined and requested cannot be created.
Theoretical and Computational Studies of 4 2 Fluoroethoxy Phenyl Methanol
Theoretical Spectroscopy
Theoretical spectroscopy is a branch of computational chemistry that predicts the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra, assigning spectral features to specific molecular motions or electronic transitions, and understanding the relationship between molecular structure and spectroscopic behavior.
Calculation of NMR Chemical Shifts (e.g., GIAO method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods can predict the NMR chemical shifts of various nuclei (e.g., ¹H, ¹³C, ¹⁹F) with a high degree of accuracy.
The most widely used and reliable method for calculating NMR shielding tensors is the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net This approach effectively addresses the issue of gauge dependence, which can be a significant source of error in calculations of magnetic properties. The GIAO method is typically employed in conjunction with Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy for a wide range of molecules. nih.gov
For a molecule such as (4-(2-Fluoroethoxy)phenyl)methanol, a typical computational workflow for predicting its NMR spectrum would involve:
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is usually performed using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).
NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated at the same or a higher level of theory, incorporating the GIAO method.
Chemical Shift Prediction: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
While no specific data exists for this compound, studies on similar molecules, such as substituted benzonitriles, have shown that ¹⁵N chemical shifts calculated using the GIAO/B3LYP/6-31+G* level of theory reproduce experimental values with high fidelity. nih.gov For benzyl (B1604629) alcohol itself, the aromatic protons are not magnetically equivalent, leading to complex, overlapping signals in the ¹H-NMR spectrum, a feature that high-resolution NMR and computational analysis can resolve. nih.gov
Table 1: Hypothetical Data Table for Calculated vs. Experimental ¹³C NMR Chemical Shifts of this compound
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | Data not available | Data not available |
| C2 | Data not available | Data not available |
| C3 | Data not available | Data not available |
| C4 | Data not available | Data not available |
| C5 | Data not available | Data not available |
| C6 | Data not available | Data not available |
| CH₂OH | Data not available | Data not available |
| OCH₂ | Data not available | Data not available |
| CH₂F | Data not available | Data not available |
This table is for illustrative purposes only. No experimental or calculated data for this compound could be found.
Prediction of Vibrational Wavenumbers (IR/Raman)
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. Computational chemistry, particularly DFT, is extensively used to calculate these vibrational frequencies and their corresponding intensities. nih.gov
The process for predicting vibrational spectra is similar to that for NMR:
Geometry Optimization and Frequency Calculation: After optimizing the molecular geometry, a frequency calculation is performed at the same level of theory. This not only yields the vibrational wavenumbers but also confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
Scaling: The calculated wavenumbers are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov
For substituted benzyl alcohols, vibrational analysis can identify characteristic bands for the O-H stretch, which is sensitive to hydrogen bonding, as well as various C-H and C-O stretching and bending modes of the phenyl ring and the substituent groups. nih.gov Studies on related molecules like 2-phenylethanol (B73330) and 2-phenoxyethanol (B1175444) have used DFT calculations to assign normal modes and understand the influence of intramolecular interactions on the vibrational spectra. researchgate.net
Table 2: Hypothetical Data Table for Predicted Vibrational Wavenumbers of this compound
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
| ν(OH) | Data not available | Data not available | Data not available | O-H stretch |
| ν(CH) aromatic | Data not available | Data not available | Data not available | Aromatic C-H stretch |
| ν(C=C) aromatic | Data not available | Data not available | Data not available | Aromatic C=C stretch |
| ν(C-F) | Data not available | Data not available | Data not available | C-F stretch |
| ν(C-O) ether | Data not available | Data not available | Data not available | Ether C-O stretch |
This table is for illustrative purposes only. No experimental or calculated data for this compound could be found.
Prediction of UV-Vis Absorption Spectra
UV-Vis spectroscopy probes the electronic transitions within a molecule. The prediction of UV-Vis absorption spectra is a more computationally demanding task than NMR or IR predictions. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose.
The calculation involves determining the excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Machine learning approaches are also emerging as powerful tools for predicting UV-Vis spectra, sometimes outperforming traditional quantum mechanical calculations in speed and accuracy for large datasets. researchgate.netnih.gov
For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π→π* transitions of the benzene (B151609) ring. The position and intensity of these absorptions are sensitive to the nature and position of substituents. For example, the UV absorption spectra of benzyl alcohol and its derivatives have been studied, and the introduction of substituents is known to cause shifts in the absorption maxima. mdpi.com
Table 3: Hypothetical Data Table for Predicted UV-Vis Absorption of this compound
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Experimental λ_max (nm) |
| S₀ → S₁ | Data not available | Data not available | Data not available |
| S₀ → S₂ | Data not available | Data not available | Data not available |
| S₀ → S₃ | Data not available | Data not available | Data not available |
This table is for illustrative purposes only. No experimental or calculated data for this compound could be found.
In Silico Methodologies for Molecular Design
In silico methodologies refer to the use of computer simulations in the design and discovery of new molecules with desired properties. These approaches are central to modern drug discovery and materials science, allowing for the screening of vast virtual libraries of compounds and the rational design of molecules with optimized characteristics. nih.govresearchgate.net
For a parent compound like this compound, in silico design could be used to:
Develop Derivatives: Explore how modifications to the fluoroethoxy group or substitutions at other positions on the phenyl ring affect its properties. For instance, in drug design, this could involve optimizing binding affinity to a biological target.
Predict Physicochemical Properties: Calculate properties such as solubility, lipophilicity (logP), and metabolic stability, which are crucial for the development of new materials or pharmaceuticals. researchgate.net
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure and calculating the resulting change in a specific property (e.g., biological activity or NLO response), a quantitative structure-activity relationship (QSAR) model can be developed to guide further design efforts.
Studies on Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is essential for applications in photonics and optoelectronics, such as frequency conversion and optical switching. Computational chemistry plays a vital role in the design of molecules with large NLO responses.
The key NLO properties, such as the first hyperpolarizability (β) and second hyperpolarizability (γ), can be calculated using quantum chemical methods. These calculations are typically performed using DFT with specialized functionals (e.g., CAM-B3LYP) that are better suited for describing charge-transfer phenomena, which are often at the origin of large NLO responses.
Table 4: Hypothetical Data Table for Calculated NLO Properties of this compound
| Property | Calculated Value | Units |
| Dipole Moment (µ) | Data not available | Debye |
| Average Polarizability (α) | Data not available | a.u. |
| First Hyperpolarizability (β) | Data not available | a.u. |
This table is for illustrative purposes only. No experimental or calculated data for this compound could be found.
Applications in Advanced Chemical Synthesis
Radiochemistry and Radiolabeling with Fluorine-18 (B77423)
The integration of the fluorine-18 (¹⁸F) radioisotope into molecules is a cornerstone of PET imaging, a non-invasive technique that visualizes biological processes in vivo. frontiersin.org The radioisotope ¹⁸F is favored due to its ideal physical characteristics, including a half-life of 109.8 minutes and low positron energy (0.635 MeV), which allows for high-resolution imaging. frontiersin.orgnih.gov The presence of the 2-fluoroethoxy group in (4-(2-Fluoroethoxy)phenyl)methanol makes its ¹⁸F-labeled counterpart, ¹⁸Fmethanol, a valuable synthon in radiochemistry.
The introduction of an [¹⁸F]fluoroethyl group onto a molecule, known as [¹⁸F]-fluoroethylation, is a common strategy for producing PET radiotracers. This is typically achieved through nucleophilic substitution, where [¹⁸F]fluoride attacks a precursor molecule containing a suitable leaving group. nih.gov The synthesis of O-([¹⁸F]Fluoroethyl)-L-tyrosine ([¹⁸F]FET), a well-known brain tumor imaging agent, exemplifies this approach, where a tyrosine derivative is alkylated with [¹⁸F]fluoroethyl bromide or tosylate. nih.gov
For the synthesis of ¹⁸Fmethanol, a common strategy involves the reaction of a precursor, such as (4-(2-(tosyloxy)ethoxy)phenyl)methanol, with [¹⁸F]fluoride. The [¹⁸F]fluoride ion, produced in a cyclotron from the proton bombardment of ¹⁸O-enriched water, acts as a nucleophile, displacing the tosylate leaving group to form the desired [¹⁸F]fluoroethoxy moiety. nih.govnih.gov The reaction is typically facilitated by a phase-transfer catalyst, such as Kryptofix® 222 (K₂₂₂), in the presence of a base like potassium carbonate (K₂CO₃). nih.gov
Table 1: Common Reagents in [¹⁸F]-Fluoroethylation
| Component | Function | Reference |
|---|---|---|
| [¹⁸F]Fluoride | Nucleophile | nih.gov |
| Tosylate | Leaving Group | nih.gov |
| Kryptofix® 222 (K₂₂₂) | Phase-Transfer Catalyst | nih.gov |
| Potassium Carbonate (K₂CO₃) | Base | nih.gov |
Sulfonates, particularly tosylates, are among the most widely utilized leaving groups in aliphatic nucleophilic radiofluorination due to their high reactivity and stability. nih.gov The precursor for synthesizing an [¹⁸F]fluoroethylated compound is often an ethylene (B1197577) glycol derivative substituted with two tosylate groups (ethylene-1,2-ditosylate) or a single tosylate group on the terminal position of the ethyl chain. nih.gov
In the context of producing ¹⁸Fmethanol, the immediate precursor would be a tosylated version, such as (4-(2-(tosyloxy)ethoxy)phenyl)methanol . The synthesis of the radiolabeling agent 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos) itself is a well-established procedure, which can then be used to alkylate a phenolic precursor. nih.gov However, a more direct route involves the single-step reaction of the tosylated precursor with activated [¹⁸F]fluoride. researchgate.net The selection of the precursor is critical, as impurities or side reactions can impact the final product's purity and yield. researchgate.net
To ensure safety, consistency, and efficiency, the radiosynthesis of PET tracers is frequently performed on automated platforms. nih.gov These systems can handle the high levels of radioactivity and perform the multi-step synthesis, purification, and formulation of the final radiopharmaceutical product. A fully automated method for producing 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos) on a single module has been developed, which utilizes solid-phase extraction (SPE) cartridges for purification, thereby avoiding the need for HPLC. nih.gov
Microfluidic radiosynthesizers are also emerging as powerful tools, offering advantages such as reduced reagent consumption, faster reaction times, and the potential for higher specific activity. nih.gov The synthesis of [¹⁸F]fallypride on an electrowetting-on-dielectric (EWOD) microdevice demonstrated these benefits. nih.gov Such automated platforms, whether macroscale modules or microfluidic chips, could be readily adapted for the routine production of ¹⁸Fmethanol from its tosylate precursor. nih.govrsc.org
The quality of a radiotracer is determined by several key parameters:
Radiochemical Yield (RCY): This is the percentage of the initial radioactivity that is incorporated into the desired final product, corrected for radioactive decay. High yields are crucial for producing sufficient quantities of the tracer for imaging studies. nih.govnih.gov
Radiochemical Purity: This measures the proportion of the total radioactivity in the final product that is present in the desired chemical form. It is typically assessed using high-performance liquid chromatography (HPLC) and must be very high to avoid artifacts in imaging.
Specific Activity (SA): Defined as the amount of radioactivity per mole of the compound (e.g., in GBq/µmol), specific activity is a critical parameter. nih.gov High specific activity is necessary for imaging low-density targets like receptors without causing pharmacological effects. nih.gov
Studies on various radiotracers provide insight into the expected values for these parameters. For instance, the microfluidic synthesis of [¹⁸F]fallypride achieved a radiochemical yield of 65±6% and a high average specific activity of 730 GBq/µmol. nih.gov The automated synthesis of another tracer, [¹⁸F]ICMT-11, was achieved by displacing a tosylate leaving group, resulting in high purity and specific activity suitable for clinical use. researchgate.net
Table 2: Example Radiosynthesis Performance Metrics
| Radiotracer | Synthesis Platform | Radiochemical Yield (RCY) | Specific Activity (SA) | Reference |
|---|---|---|---|---|
| [¹⁸F]fallypride | EWOD Microdevice | 65 ± 6% | 730 GBq/µmol | nih.gov |
| [¹⁸F]FET / [¹⁸F]FET-OMe | Automated Module | 41–56% | Not Reported | nih.gov |
Intermediates in the Synthesis of Complex Organic Molecules
Beyond its direct use in radiolabeling, this compound is a valuable intermediate for synthesizing more elaborate organic molecules. The presence of both a fluoroethoxy tail and a reactive benzylic alcohol functional group allows for diverse chemical transformations.
The compound serves as a fundamental building block for a range of fluoroethoxy-substituted aromatic systems. nih.gov The 2-fluoroethoxy group is often incorporated into molecules designed as potential PET tracers because the carbon-fluorine bond is strong, and the group can alter the molecule's pharmacokinetic properties. The benzylic alcohol on the this compound moiety is a versatile functional handle. It can be:
Oxidized to form the corresponding aldehyde or carboxylic acid.
Converted into a better leaving group (e.g., a tosylate or halide) for subsequent nucleophilic substitution reactions.
Used in esterification or etherification reactions.
This versatility allows chemists to use this compound as a starting point to construct larger, more complex molecules containing the fluoroethoxy-phenyl motif, which are of interest in medicinal chemistry and materials science. nih.gov
Precursors for Polyfunctionalized Phenyl Derivatives
This compound serves as a key starting material for a variety of polyfunctionalized phenyl derivatives through transformations of its hydroxymethyl and aromatic functionalities. The presence of the 2-fluoroethoxy group often imparts desirable pharmacokinetic properties, such as enhanced metabolic stability and bioavailability, to the final products. vulcanchem.com
The synthesis of this compound itself is typically achieved through a nucleophilic substitution reaction. The etherification of 4-hydroxybenzyl alcohol with a suitable 2-fluoroethylating agent, such as 2-fluoroethyl bromide, in the presence of a base like potassium carbonate, provides the target molecule. vulcanchem.com Microwave-assisted protocols have been shown to improve yields and reduce reaction times compared to conventional heating methods. vulcanchem.com
Once obtained, the hydroxymethyl group of this compound is a prime site for further functionalization. One of the most common transformations is esterification, where the alcohol is reacted with a carboxylic acid to form an ester linkage. This strategy is frequently employed in prodrug design. By linking a pharmacologically active molecule containing a carboxylic acid to this compound, its delivery and release characteristics can be fine-tuned. For instance, conjugation with non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to improve bioavailability in preclinical studies. vulcanchem.com
Another significant application of this precursor is in the synthesis of Positron Emission Tomography (PET) tracers. The fluoroethoxy group can be radiolabeled with fluorine-18 (¹⁸F), a positron-emitting isotope. This allows for the creation of imaging agents that can visualize and quantify biological processes in vivo. Specifically, derivatives of this compound have been developed as tracers for imaging amyloid-beta plaques, which are a hallmark of Alzheimer's disease. vulcanchem.com
The aromatic ring of this compound is also amenable to further substitution, allowing for the introduction of additional functional groups and the construction of highly elaborate molecular architectures. These reactions can lead to a diverse range of polyfunctionalized phenyl derivatives with potential applications in various areas of chemical and pharmaceutical research. The development of diphenylsulfide derivatives with a 2-fluoroethoxy-substituted side-chain for serotonin (B10506) transporter (SERT) imaging is one such example. nih.gov
Below is a table summarizing key synthetic transformations involving this compound.
| Reaction Type | Reactant(s) | Product Type | Typical Conditions | Reported Yield (%) | Reference |
| Etherification (Synthesis) | 4-Hydroxybenzyl alcohol, 2-Fluoroethyl bromide | This compound | K₂CO₃, 80°C, 12-16h | 78 | vulcanchem.com |
| Microwave-Assisted Etherification | 4-Hydroxybenzyl alcohol, 2-Fluoroethyl bromide | This compound | Microwave irradiation | 85 | vulcanchem.com |
| Esterification (Prodrug Synthesis) | Carboxylic acid-containing drug | Ester derivative | Standard esterification conditions | - | vulcanchem.com |
| Radiolabeling (PET Tracer) | ¹⁸F source | ¹⁸F-labeled tracer | Nucleophilic aromatic substitution | - | vulcanchem.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-(2-Fluoroethoxy)phenyl)methanol in academic research?
- Methodological Answer : The compound is synthesized via nucleophilic substitution using 4-hydroxybenzyl alcohol and 2-fluoroethyl tosylate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C. Post-reduction steps (e.g., NaBH₄) may refine purity . Alternative routes involve coupling reactions with oxadiazole intermediates, as seen in fluorinated analogs .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use H and C NMR to confirm the hydroxymethyl (-CH₂OH) and fluoroethoxy (-OCH₂CH₂F) groups. Key NMR signals include:
- H: δ 4.48–4.35 ppm (m, -CH₂F), δ 4.90–4.74 ppm (m, -OCH₂), δ 7.16–8.45 ppm (aromatic protons) .
- HRMS (ESI) for molecular ion verification (e.g., [M+H]+ = 383.1011) .
- Purity is assessed via HPLC with UV detection at 254 nm, using C18 columns and acetonitrile/water gradients .
Q. What strategies mitigate instability during storage of this compound?
- Methodological Answer : Store under inert gas (N₂/Ar) at 4°C in amber vials to prevent oxidation of the hydroxymethyl group. Add stabilizers like BHT (0.1% w/w) to inhibit radical degradation. Avoid prolonged exposure to polar solvents (e.g., DMSO), which accelerate hydrolysis .
Advanced Research Questions
Q. How do reaction conditions influence by-product formation in the synthesis of this compound?
- Methodological Answer : Elevated temperatures (>100°C) or excess base (e.g., K₂CO₃) may lead to:
- Ether cleavage : Hydrolysis of the fluoroethoxy group under acidic conditions, forming 4-hydroxybenzyl alcohol.
- Oxidation : Uncontrolled oxidation of -CH₂OH to -COOH in the presence of O₂.
- Mitigate via strict temperature control (80–90°C) and degassing solvents to remove O₂ .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT calculations (B3LYP/6-311+G(d,p)) model the electron-withdrawing effect of the fluoroethoxy group, predicting regioselectivity in electrophilic aromatic substitution.
- Molecular docking identifies potential biological targets (e.g., enzymes with hydrophobic active sites) by comparing with analogs like azepane derivatives .
Q. What biological targets are plausible for this compound based on structural analogs?
- Methodological Answer : Fluorinated aryl alcohols exhibit affinity for:
- Sphingosine 1-phosphate receptors : Demonstrated in oxadiazole-containing analogs via PET imaging studies .
- Caspase pathways : Azepane analogs induce apoptosis via caspase-3/7 activation, suggesting potential anticancer applications .
- Validate via in vitro assays (e.g., fluorescence-based caspase activity assays) .
Q. How can researchers resolve contradictory data in fluorinated alcohol reactivity studies?
- Methodological Answer : Discrepancies in reaction yields or selectivity often arise from:
- Solvent effects : Compare DMF (polar aprotic) vs. THF (less polar) in SN2 reactions.
- Counterion interactions : Tosylate vs. mesylate leaving groups alter reaction kinetics.
- Use kinetic studies (e.g., pseudo-first-order conditions) and LC-MS to track intermediates .
Q. What environmental safety protocols should accompany the use of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
